

OptoDArG cis-trans thermal relaxation slow

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Compound Focus: OptoDArG

Cat. No.: S538187

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OptoDArG: Essential Data for Researchers

The table below summarizes core information about **OptoDArG**, essential for planning and troubleshooting experiments.

Property	Description / Value
Compound Class	Synthetic organic diacylglycerol (DAG) photoswitch [1].
Primary Function	Enables optical control of TRPC3 , TRPC6 , and TRPC7 channel activity [2] [1].
Key Mechanism	The cis conformation (induced by UV light) activates TRPC channels. Thermal relaxation back to the inactive trans state is slow in lipid bilayers but is accelerated when bound to TRPC channels , with kinetics depending on the channel isoform and its L2 lipid coordination site [2].
CAS Registry No.	2230617-93-1 [1].
Molecular Weight	704.9 [1].

Property	Description / Value
Critical Consideration	PhoDAG-1 is another photochromic lipid; however, its cis conformation remains stable in the dark. This difference is crucial for experimental design and interpreting results [2].

OptoDArG Experimental Troubleshooting Guide

Here are solutions to common problems researchers face when using **OptoDArG**.

Problem	Possible Cause	Solution & Recommended Action
Unexpected current decay in dark (UV-OFF) [2]	Normal, isoform-dependent thermal relaxation of cis -OptoDArG when bound to TRPC channels.	Distinguish from experimental error. Compare decay kinetics between TRPC isoforms (C3/C6/C7). Use PhoDAG-1 for stable, sustained activation in dark.

| **Low or no channel activation upon UV exposure [2]** | 1. Insufficient UV illumination or concentration. 2. Non-functional channel construct. 3. Problem with electrophysiology setup. | 1. Verify UV light source (365 nm), check **OptoDArG** concentration (e.g., 20 μ M in bath solution) [2]. 2. Include positive control (e.g., constitutive DAG). 3. Validate whole-cell patch clamp configuration. | | **Inconsistent results between replicates** | 1. Variable UV light exposure. 2. Differences in cell health or transfection efficiency. 3. Thermal relaxation kinetics sensitivity to environment. | 1. Standardize and calibrate UV exposure time/intensity across experiments. 2. Monitor cell viability, use consistent transfection protocols. 3. Strictly control temperature and buffer composition. |

Detailed Experimental Protocol

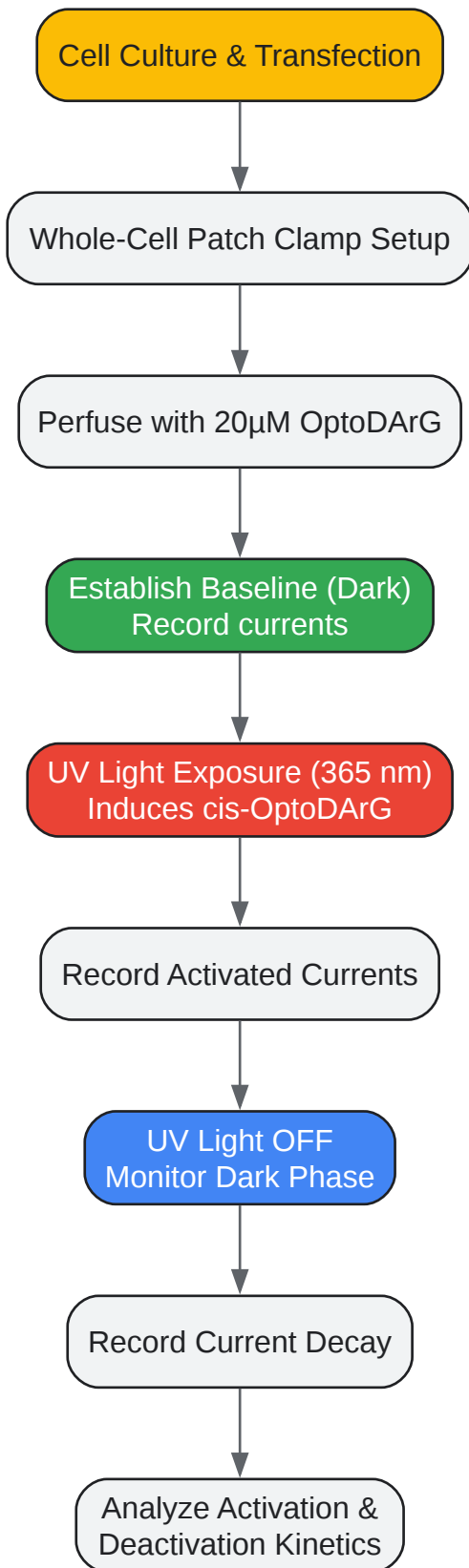
This methodology is adapted from current research on **OptoDArG** and TRPC channels [2].

Key Reagents & Constructs

- **OptoDArG**: 20 μ M working concentration in extracellular solution [2].
- **Cell Line**: HEK293 cells [2].

- **DNA Constructs:** hTRPC3, hTRPC6, or hTRPC7, typically fluorescently tagged (e.g., YFP-TRPC3, CFP-TRPC7) [2].

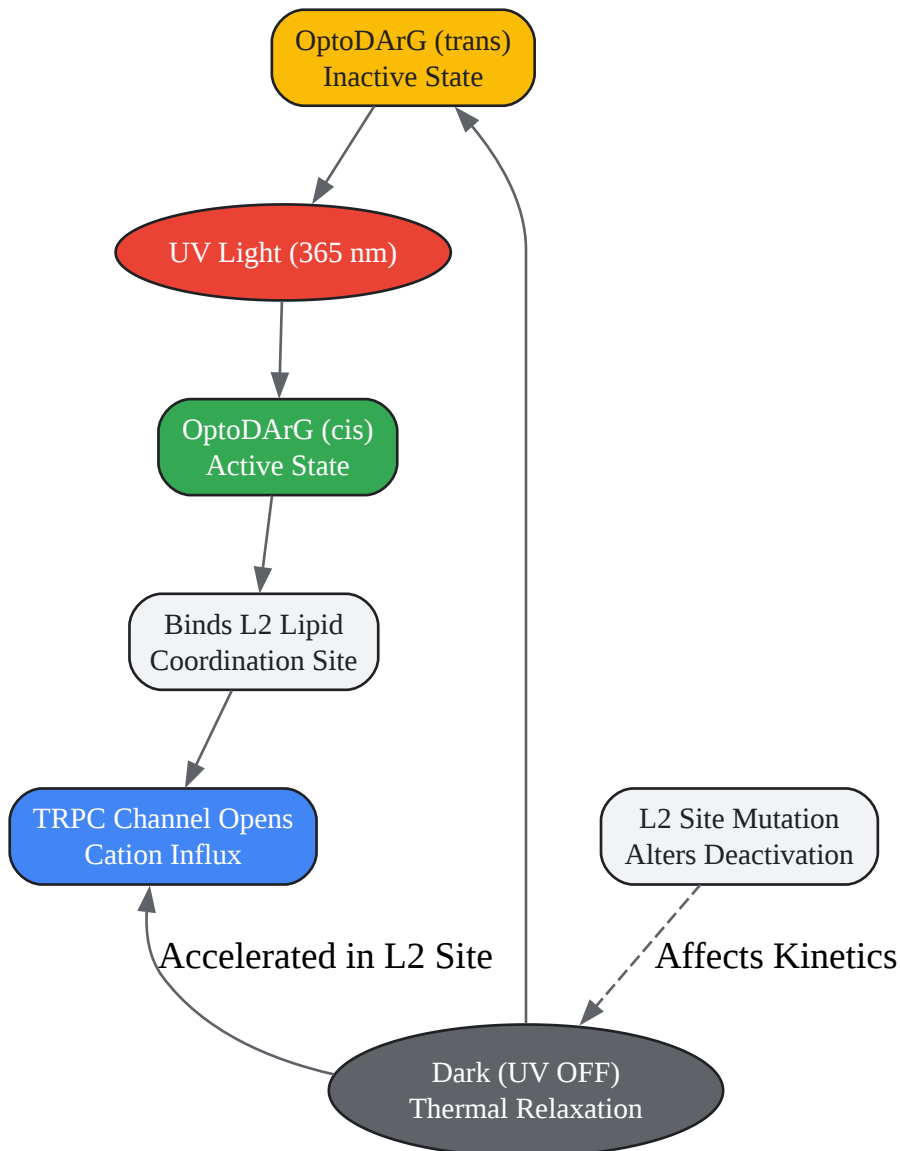
Workflow The diagram below outlines the core experimental workflow for a photopharmacology experiment using **OptoDArG**.



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Understanding the Signaling Pathway

The following diagram illustrates the mechanism by which **OptoDArG** controls TRPC channel activity, central to interpreting your results.



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Key Technical Insights for Success

- **Isoform-Dependent Decay is a Feature, Not a Flaw:** The exponential decay of currents in the dark is an intrinsic property of the cis-**OptoDArG** interaction with TRPC channels. You can use this

phenomenon to probe differences between TRPC3, C6, and C7 isoforms and to study the L2 binding site through mutagenesis [2].

- **Control for Lipid Environment:** Thermal relaxation is slow in pure lipid membranes but accelerates upon binding to the channel protein. Keep the membrane environment consistent to avoid introducing variability in relaxation rates [2].
- **Validate with Alternative Tools:** If your experiment requires a persistently active signal in the dark, consider using **PhoDAG-1** instead, as its cis conformation is stable once induced [2].

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References

1. | Ligand page | IUPHAR/BPS OptoDARg to PHARMACOLOGY Guide [guidetopharmacology.org]
2. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]

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